Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1181676-02-7
VCID: VC3423131
InChI: InChI=1S/C12H12N2O5S/c1-3-18-12(15)11-13-10(14-19-11)8-4-6-9(7-5-8)20(2,16)17/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)C
Molecular Formula: C12H12N2O5S
Molecular Weight: 296.3 g/mol

Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate

CAS No.: 1181676-02-7

Cat. No.: VC3423131

Molecular Formula: C12H12N2O5S

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate - 1181676-02-7

Specification

CAS No. 1181676-02-7
Molecular Formula C12H12N2O5S
Molecular Weight 296.3 g/mol
IUPAC Name ethyl 3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole-5-carboxylate
Standard InChI InChI=1S/C12H12N2O5S/c1-3-18-12(15)11-13-10(14-19-11)8-4-6-9(7-5-8)20(2,16)17/h4-7H,3H2,1-2H3
Standard InChI Key COGAASGYPTYMIX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)C
Canonical SMILES CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)C

Introduction

Structural Properties and Characterization

Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in a specific arrangement. The compound features a 4-(methylsulfonyl)phenyl group at position 3 of the oxadiazole ring and an ethyl carboxylate group at position 5, creating a molecule with distinctive physicochemical properties.

Chemical Structure and Physical Properties

The structural formula of Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate reveals key functional groups that influence its reactivity and potential applications. The methylsulfonyl group (-SO₂CH₃) at the para position of the phenyl ring introduces strong electron-withdrawing properties, which distinguishes it from related compounds such as those with methyl or trifluoromethyl substituents .

Spectroscopic Characterization

Expected spectroscopic features of Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate would include:

Analytical MethodExpected Characteristics
¹H NMRSignals for ethyl group (quartet at ~4.5 ppm, triplet at ~1.4 ppm), methylsulfonyl group (singlet at ~3.1 ppm), and aromatic protons (multiplets at 7.5-8.5 ppm)
¹³C NMRCharacteristic signals for carbonyl carbon (~160 ppm), oxadiazole carbons (~165-175 ppm), aromatic carbons, and aliphatic carbons
IR SpectroscopyBands for C=O stretching (~1730 cm⁻¹), C=N stretching (~1650 cm⁻¹), and S=O stretching (~1150 and ~1300 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to C₁₂H₁₂N₂O₅S and fragmentation pattern showing loss of ethoxy group

This spectroscopic profile would differ from related compounds like Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate, particularly in the ¹H NMR region associated with the methylsulfonyl group and in the fragmentation pattern observed in mass spectrometry.

Synthetic Methodologies

The synthesis of Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate can be approached through several routes based on established methods for similar 1,2,4-oxadiazole derivatives. These synthetic strategies provide pathways to efficiently produce the target compound with high purity.

General Synthetic Approaches

Based on the synthetic methods for related oxadiazole compounds, the synthesis of Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate likely involves a two-step process:

  • Formation of an amidoxime intermediate from the corresponding 4-(methylsulfonyl)benzonitrile

  • Cyclization with ethyl oxalyl chloride to form the 1,2,4-oxadiazole ring

This approach parallels the synthesis of 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, where N-hydroxyl-4-methylbenzamide is reacted with monoethyl oxalyl chloride in the presence of triethylamine .

Detailed Synthetic Protocol

A proposed synthetic route for Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate could follow this procedure:

  • Preparation of N-hydroxyl-4-(methylsulfonyl)benzamide from 4-(methylsulfonyl)benzonitrile and hydroxylamine

  • Reaction of this intermediate with ethyl oxalyl chloride in the presence of triethylamine in acetonitrile

  • Purification by column chromatography using an optimized solvent system

Table 1 outlines the key reaction parameters and expected yields based on analogous syntheses:

Reaction StepReagentsConditionsExpected Yield
Amidoxime formation4-(methylsulfonyl)benzonitrile, NH₂OH·HCl, Na₂CO₃Ethanol/water, 70-80°C, 4-6h80-90%
CyclizationN-hydroxyl-4-(methylsulfonyl)benzamide, ethyl oxalyl chloride, Et₃NAcetonitrile, 0°C to 72°C, 7-8h75-85%
Purification-Column chromatography (petroleum ether:ethyl acetate = 30:1)>95% purity

The electron-withdrawing nature of the methylsulfonyl group may affect reaction kinetics compared to the methyl-substituted analog, potentially requiring adjusted reaction times or temperatures to achieve optimal yields .

Alternative Synthetic Approaches

An alternative approach could involve:

  • Direct cyclization of 4-(methylsulfonyl)benzamidoxime with diethyl oxalate under basic conditions

  • Microwave-assisted synthesis to reduce reaction times and potentially improve yields

  • One-pot synthesis from 4-(methylsulfonyl)benzonitrile, avoiding isolation of the amidoxime intermediate

Each method offers advantages in terms of efficiency, scalability, and environmental impact, with selection depending on available resources and specific requirements.

Biological Activities and Structure-Activity Relationships

Predicted Pharmacological Properties

The 1,2,4-oxadiazole scaffold is known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a methylsulfonyl group, which is present in several marketed drugs, may enhance certain pharmacological profiles compared to other substituents.

Based on the structure-activity relationships of similar compounds, Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate might exhibit:

  • Enhanced enzyme inhibition profiles due to the strong electron-withdrawing nature of the methylsulfonyl group

  • Improved water solubility compared to methyl- or trifluoromethyl-substituted analogs

  • Potential for hydrogen bonding interactions with biological targets through the sulfonyl oxygen atoms

The methylsulfonyl group can act as a bioisostere for other sulfur-containing functionalities, potentially conferring unique binding properties to biological targets compared to the trifluoromethyl-substituted analogs described in the literature.

Structure-Activity Relationship Analysis

Table 2 presents a comparative analysis of predicted biological activities based on structural features:

Structural FeatureExpected Impact on ActivityComparison with Related Compounds
Methylsulfonyl groupEnhanced water solubility, increased hydrogen bonding capacityMore hydrophilic than methyl- or trifluoromethyl-substituted analogs
1,2,4-Oxadiazole coreMetabolic stability, conformational rigiditySimilar to other oxadiazole-containing compounds
Ethyl carboxylatePotential for prodrug approach, modulation of lipophilicityComparable to other ethyl ester derivatives
Para-substitution patternOptimal electronic distribution for target bindingDifferent electronic effects compared to meta-substituted analogs like 3-(3-trifluoromethylphenyl) derivatives

The combination of these structural elements creates a unique pharmacophore that may interact distinctively with biological targets compared to the related compounds described in the search results .

Applications in Drug Discovery and Development

Medicinal Chemistry Considerations

From a medicinal chemistry perspective, Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate offers several advantages:

  • Metabolic stability: The 1,2,4-oxadiazole ring is generally resistant to metabolic degradation

  • Versatile scaffold: The carboxylate group allows for various structural modifications

  • Balanced physicochemical profile: The combination of lipophilic and hydrophilic elements may contribute to favorable ADME properties

The methylsulfonyl group, while less commonly encountered than the trifluoromethyl group in drug discovery, provides opportunities for unique binding interactions and potentially improved water solubility compared to more lipophilic analogs.

Analytical Methods and Characterization Techniques

Chromatographic Analysis

For purity assessment and quality control of Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate, various chromatographic techniques can be employed:

TechniqueParametersApplication
HPLCC18 column, acetonitrile/water gradient, UV detection at 254 nmPurity determination, stability studies
TLCSilica gel, petroleum ether:ethyl acetate (30:1)Reaction monitoring, preliminary purity assessment
GC-MSDB-5 column, temperature gradient programThermal stability assessment, structural confirmation

These methods can be validated using standard analytical protocols to ensure reproducibility and reliability of results.

Spectroscopic Identification

In addition to the spectroscopic features outlined in section 1.2, advanced techniques such as 2D NMR (HSQC, HMBC) can provide detailed structural confirmation by establishing connectivity between various parts of the molecule. X-ray crystallography, if suitable crystals can be obtained, would provide definitive structural confirmation including bond angles and molecular packing.

Stability Studies

Understanding the stability profile of Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate under various conditions is crucial for handling, storage, and formulation considerations:

  • Hydrolytic stability: The ester group may be susceptible to hydrolysis under acidic or basic conditions

  • Photostability: Assessment of degradation under various light conditions

  • Thermal stability: Determination of decomposition temperature and potential degradation products

These stability parameters would guide proper handling procedures and inform potential formulation strategies for any therapeutic applications.

Computational Studies and Molecular Modeling

Electronic Structure Analysis

Computational methods can provide insights into the electronic distribution of Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate:

  • Density functional theory (DFT) calculations to determine electron density distribution

  • Molecular electrostatic potential (MEP) mapping to identify potential binding regions

  • Frontier molecular orbital analysis to predict reactivity patterns

These electronic properties would differ significantly from those of methyl- or trifluoromethyl-substituted analogs due to the distinct electronic character of the methylsulfonyl group.

Molecular Docking Studies

For compounds with potential biological activity, molecular docking studies can predict:

  • Binding modes with potential target proteins

  • Key interactions responsible for activity

  • Structural modifications that might enhance binding affinity

The methylsulfonyl group provides unique hydrogen bond acceptor sites that could interact distinctively with protein targets compared to other substituents, potentially leading to selective biological activities.

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